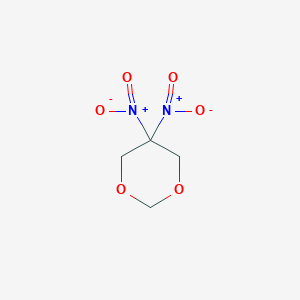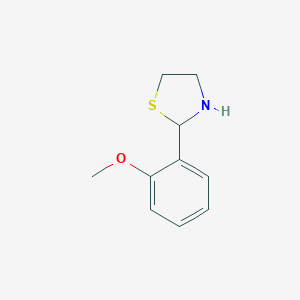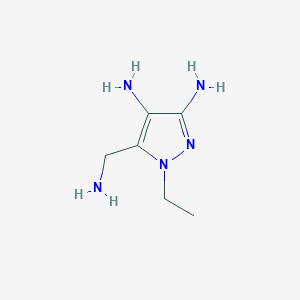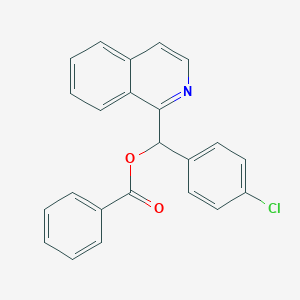
5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a versatile heterocyclic ligand, and the thiol group adds to its reactivity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1C(COC2=CC=C(C3CCCCC3)C=C2)=NN=C1S . The compound has an empirical formula of C16H21N3OS and a molecular weight of 303.42 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
The research into 1,2,4-triazole derivatives, including compounds similar to 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol, reveals significant antimicrobial properties. A study detailed the synthesis of 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles through a four-step procedure, demonstrating interesting antibacterial and antifungal activities against various microorganisms. The compounds exhibited better efficacy compared to standard reference drugs in some cases (Joshi et al., 2021).
Corrosion Inhibition
Another significant application of 1,2,4-triazole derivatives is in corrosion inhibition, particularly for metals like copper. A compound closely related to this compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), was synthesized and investigated for its potential as a novel corrosion inhibitor. The study revealed an inhibition efficiency of over 94% at a specific concentration, indicating that compounds within this chemical family are effective in protecting metals from corrosion in saline environments (Chauhan et al., 2019).
DNA Methylation Inhibitors
Research has also explored the potential of 1,2,4-triazole derivatives as DNA methylation inhibitors, a promising area for cancer treatment. New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives were synthesized, introducing various pharmacophore groups to investigate their effect on tumor DNA methylation levels. These studies suggest that such compounds might play a role in developing therapies targeting cancer at the genetic level by modulating DNA methylation (Hovsepyan et al., 2018).
Insecticidal Activity
Moreover, triazole derivatives have been evaluated for their insecticidal activity. A series of tetrazole-linked triazole derivatives, for instance, were synthesized and tested against Plodia interpunctella, showing significant insecticidal potential. This indicates the versatility of 1,2,4-triazole compounds in various fields, including agriculture (Maddila et al., 2015).
Water Decontamination
Lastly, s-triazole derivatives have shown potential in environmental applications, specifically water decontamination. One study developed a one-pot synthesis method for creating thiazolo[3,2-b]-s-triazoles, which were then tested for their ability to remove heavy metal ions and inorganic anions from aqueous solutions. The removal efficiency reached up to 100% for some inorganic anions, showcasing the potential of triazole compounds in environmental protection and remediation efforts (Hozien et al., 2021).
Mechanism of Action
Target of Action
Similar compounds such as 4-amino-5-methyl-4h-1,2,4-triazole-3-thiol have been investigated as corrosion inhibitors for metals like copper .
Mode of Action
Related compounds, such as 4-methyl-4h-1,2,4-triazole-3-thiol, have been shown to react with other compounds to yield new products . This suggests that 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol may also interact with its targets to induce changes.
Result of Action
Related compounds have been shown to exhibit certain effects, such as inhibiting corrosion .
properties
IUPAC Name |
3-cyclohexyl-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGFTNWHBZPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357724 |
Source


|
| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335220-81-0 |
Source


|
| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine](/img/structure/B186988.png)



![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)
![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)



